5-(Diaminomethylideneamino)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid
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Overview
Description
The compound’s name suggests it is a complex organic molecule with multiple functional groups, including amine, carboxylic acid, and ester groups.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with simple precursors and gradually building up the molecule through a series of reactions.Molecular Structure Analysis
The molecular structure could be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which would provide information about the arrangement of atoms in the molecule.Chemical Reactions Analysis
The compound’s reactivity could be studied by subjecting it to various conditions and observing the resulting reactions. The presence of multiple functional groups suggests it could participate in a wide range of reactions.Physical And Chemical Properties Analysis
The physical and chemical properties, such as solubility, melting point, and acidity/basicity, could be determined through a series of laboratory tests.Scientific Research Applications
Synthesis and Chemical Transformations
The compound is involved in the synthesis and resolution of amino acids, crucial for understanding their roles in various biological processes. For instance, the preparation of L-2-Amino-5-arylpentanoic acids demonstrates the importance of specific amino acids in AM-toxins, highlighting the compound's role in synthesizing biologically active molecules. The process involves hydrolyzing O-methyl linkages and resolving DL-6a and acetyl-DL-App to afford L-Amp and L-App, respectively, showcasing the compound's utility in creating enantiomerically pure substances (Shimohigashi, Lee, & Izumiya, 1976).
Material Science and Liquid Crystals
The compound's derivatives play a role in material science, particularly in the development of liquid crystal dendrimers and hyperbranched polymers. These materials, synthesized using the ammonium salts of dendrimers like poly(propylene imine) and poly(amidoamine), along with 5-(4-cyanophenylazophenyloxy)pentanoic acid, display nematic mesophases. This area of research is pivotal for advancing display technologies and creating materials with unique electromagnetic properties, where the compound's derivatives contribute to the formation of ionic liquid crystal complexes with potential applications in optoelectronics and sensor technologies (Marcos, Alcalá, Barberá, Romero, Sánchez, & Serrano, 2008).
Biochemical Applications and Enzyme Inhibition
In the biochemical realm, derivatives of the compound are explored for their ability to inhibit nitric oxide synthases, which are critical enzymes in various physiological processes, including vasodilation, neurotransmission, and immune response. The synthesis of S-2-amino-5-azolylpentanoic acids related to L-ornithine, designed to inhibit nitric oxide synthases, demonstrates the compound's potential in therapeutic applications, particularly in conditions where nitric oxide plays a pathogenic role (Ulhaq, Chinje, Naylor, Jaffar, Stratford, & Threadgill, 1998).
Safety And Hazards
The safety and hazards associated with the compound would depend on its reactivity and biological activity. Standard safety tests would need to be conducted to determine these properties.
Future Directions
Future research could involve further exploration of the compound’s reactivity, potential uses, and biological activity.
properties
IUPAC Name |
5-(diaminomethylideneamino)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O5/c1-11(21-17(26)27-10-12-6-3-2-4-7-12)14(23)22-13(15(24)25)8-5-9-20-16(18)19/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,21,26)(H,22,23)(H,24,25)(H4,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJCBRQYWHEYSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30319319 |
Source
|
Record name | 5-(diaminomethylideneamino)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30319319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Diaminomethylideneamino)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid | |
CAS RN |
50465-91-3 |
Source
|
Record name | NSC343724 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343724 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(diaminomethylideneamino)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30319319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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